

Application Notes and Protocols for Conjugating N3-PEG8-CH₂COOH to Proteins

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Compound of Interest

Compound Name: N3-PEG8-CH₂COOH

Cat. No.: B605882

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. **N3-PEG8-CH₂COOH** is a heterobifunctional PEG linker containing an azide (N3) group and a carboxylic acid (-CH₂COOH) group, separated by an eight-unit PEG spacer. The carboxylic acid allows for covalent attachment to primary amines (e.g., lysine residues) on the protein surface via amide bond formation, typically using carbodiimide chemistry. The terminal azide group provides a versatile handle for subsequent bioorthogonal "click chemistry" reactions, enabling the attachment of various functionalities such as imaging agents, targeting ligands, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

These application notes provide a comprehensive guide to the conjugation of **N3-PEG8-CH₂COOH** to proteins, including detailed protocols, quantitative data, and workflows for downstream applications.

Data Presentation

Table 1: Recommended Molar Ratios for N3-PEG8-CH₂COOH Conjugation

Reagent	Molar Excess (Reagent:Protein)	Purpose
N3-PEG8-CH ₂ COOH	10x - 50x	To drive the reaction towards a higher degree of labeling. The optimal ratio should be determined empirically.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)	2x - 10x (relative to N3-PEG8-CH ₂ COOH)	Activates the carboxylic acid group of the PEG linker. ^[1]
NHS (N-hydroxysuccinimide) or sulfo-NHS	1.2x - 2x (relative to EDC)	Stabilizes the activated intermediate, increasing conjugation efficiency. ^[2]

Table 2: Typical Reaction Conditions and Expected Outcomes

Parameter	Recommended Condition	Notes
Activation Step		
pH	5.0 - 6.0	Optimal for EDC/NHS activation of the carboxylic acid.
Buffer	MES (2-(N-morpholino)ethanesulfonic acid)	Non-amine and non-carboxylate buffer to avoid side reactions.
Temperature	Room Temperature (20-25°C)	
Time	15 - 30 minutes	
Conjugation Step		
pH	7.2 - 8.0	Optimal for the reaction of the activated NHS ester with primary amines on the protein.
Buffer	PBS (Phosphate-Buffered Saline)	
Temperature	Room Temperature (20-25°C) or 4°C	Reaction at 4°C can proceed overnight to minimize potential protein degradation.
Time	2 hours to overnight	
Quenching		
Reagent	1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5	To stop the reaction by consuming unreacted NHS esters.
Final Concentration	10 - 50 mM	
Time	15 - 30 minutes	
Expected Outcome		
Degree of Labeling (DOL)	1 - 5	The average number of PEG linkers conjugated per protein.

This is highly dependent on the protein and reaction conditions.

Conjugation Efficiency

30% - 70%

Percentage of the initial protein that is successfully conjugated. This can be optimized by adjusting reagent concentrations and reaction parameters.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of N3-PEG8-CH₂COOH to a Protein

This protocol describes the covalent attachment of the carboxylic acid group of **N3-PEG8-CH₂COOH** to primary amines on a target protein.

Materials:

- Protein of interest (in a buffer free of primary amines, e.g., PBS)
- **N3-PEG8-CH₂COOH**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Conjugation Buffer: 1X PBS, pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

- Protein Preparation:
 - Prepare the protein solution at a concentration of 1-10 mg/mL in Conjugation Buffer.
- Activation of **N3-PEG8-CH₂COOH**:
 - Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in anhydrous DMSO or water.
 - In a separate tube, dissolve **N3-PEG8-CH₂COOH** in Activation Buffer.
 - Add a 2- to 5-fold molar excess of EDC and sulfo-NHS to the **N3-PEG8-CH₂COOH** solution.
 - Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
- Conjugation to Protein:
 - Immediately add the activated **N3-PEG8-CH₂COOH** solution to the protein solution. A typical starting molar ratio of PEG linker to protein is 20:1.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15-30 minutes at room temperature to stop the reaction.
- Purification of the Conjugate:
 - Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (SEC) or using desalting columns appropriate for the molecular weight of the protein.
 - The purified azide-functionalized protein is now ready for characterization and downstream applications.

Protocol 2: Determination of the Degree of Labeling (DOL)

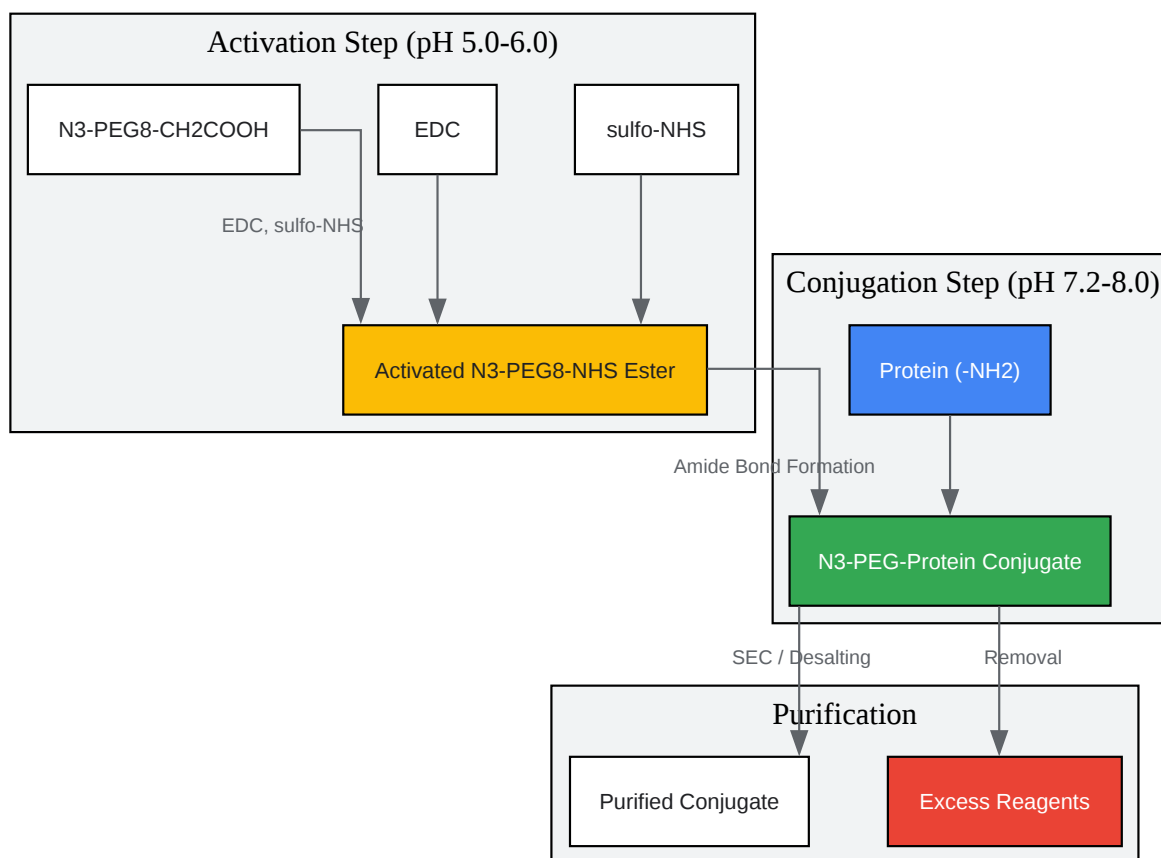
The Degree of Labeling (DOL), which represents the average number of PEG molecules conjugated to each protein, can be determined using various methods. Mass spectrometry provides the most accurate measurement.

Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

- Sample Preparation:
 - Desalt the purified protein conjugate to remove any non-volatile salts.
 - Prepare a solution of the conjugate at approximately 1 mg/mL in a suitable volatile buffer (e.g., 50 mM ammonium bicarbonate).
- MALDI-TOF Analysis:
 - Mix the protein solution with a suitable MALDI matrix (e.g., sinapinic acid).
 - Spot the mixture onto the MALDI target plate and allow it to dry.
 - Acquire the mass spectrum of the unconjugated and conjugated protein.
- DOL Calculation:
 - The mass of the **N3-PEG8-CH₂COOH** linker is approximately 453.48 Da.
 - The mass shift observed between the unconjugated and conjugated protein peaks corresponds to the mass of the attached PEG linkers.
 - Calculate the average DOL by dividing the total mass shift by the mass of a single PEG linker. Multiple peaks in the conjugated sample's spectrum may represent different numbers of attached PEG molecules (e.g., DOL = 1, 2, 3, etc.).

Mandatory Visualization

EDC/NHS Conjugation Workflow



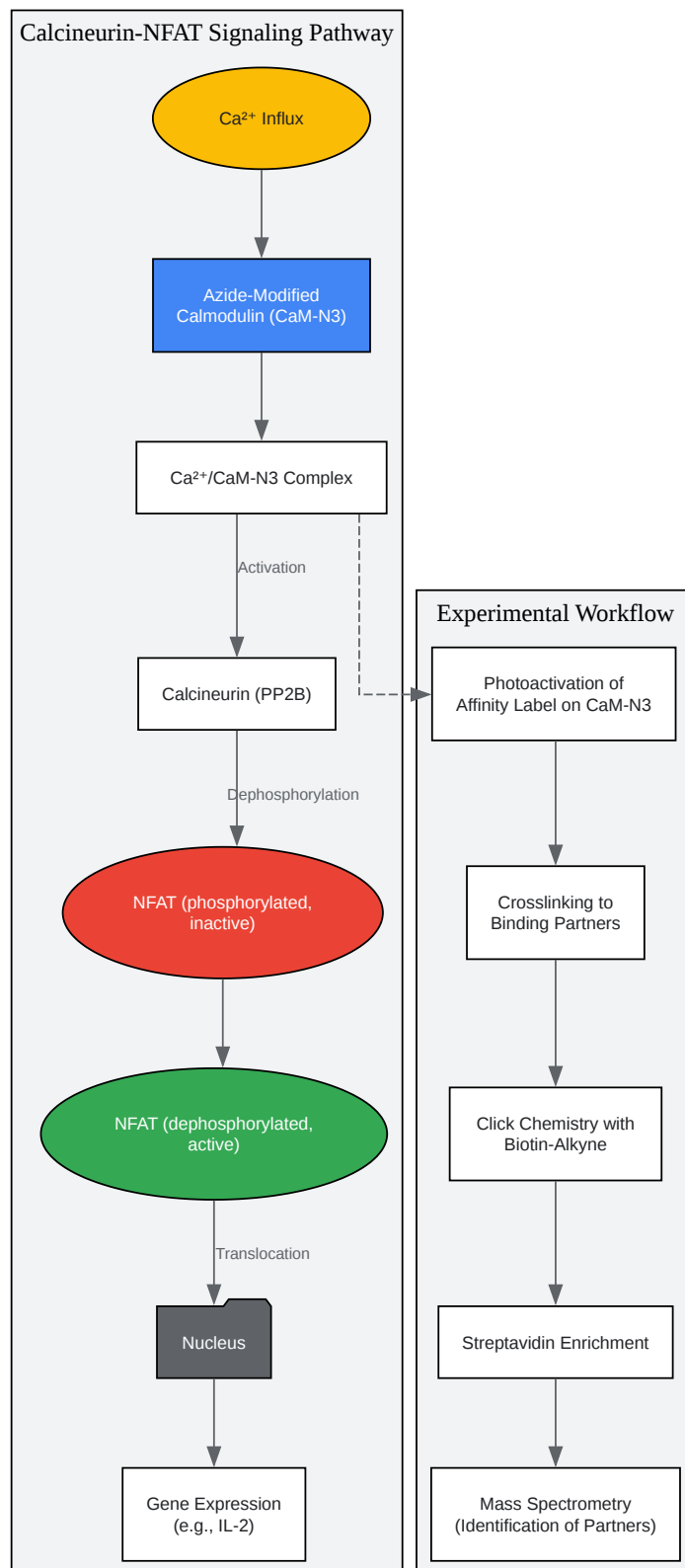
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Caption: Workflow for conjugating **N3-PEG8-CH2COOH** to a protein using EDC/NHS chemistry.

Application in a Signaling Pathway: Probing Calcineurin-NFAT Signaling

Azide-functionalized proteins can be powerful tools for studying protein-protein interactions and signaling pathways. For example, an azide-modified Calmodulin (CaM) can be used to identify

its binding partners within the Calcineurin-NFAT signaling cascade through photo-affinity labeling and click chemistry-based proteomics.



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Caption: Probing the Calcineurin-NFAT pathway using an azide-modified Calmodulin probe.[3][4][5][6][7]

Applications in Drug Development and Research

The ability to introduce an azide handle onto a protein opens up a multitude of possibilities for further functionalization through "click" chemistry. This bioorthogonal reaction is highly specific and efficient, allowing for the attachment of various molecules in complex biological environments.

- **Antibody-Drug Conjugates (ADCs):** An alkyne-containing cytotoxic drug can be "clicked" onto the azide-functionalized antibody, creating a potent and targeted therapeutic.
- **Protein Labeling and Imaging:** Fluorescent probes with alkyne groups can be attached to visualize the protein's localization and trafficking within cells.[8]
- **Proteomics and Target Identification:** Azide-functionalized proteins can be used as baits to capture interacting partners from cell lysates, which can then be identified by mass spectrometry. This approach is invaluable for mapping protein-protein interaction networks and elucidating signaling pathways.
- **Immobilization:** Proteins can be covalently attached to surfaces or nanoparticles functionalized with alkyne groups for applications in diagnostics, biocatalysis, and biomaterials.

By following the detailed protocols and considering the quantitative data provided, researchers can successfully conjugate **N3-PEG8-CH2COOH** to their protein of interest, paving the way for a wide range of innovative applications in research and drug development.

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